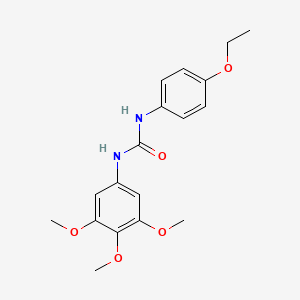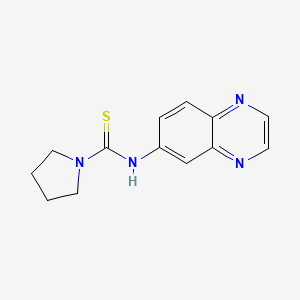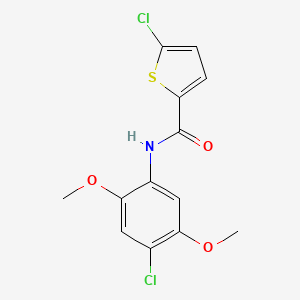
N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea, also known as ETU, is an organic compound that has been studied for its potential applications in scientific research. ETU is a urea derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Wirkmechanismus
The mechanism of action of N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea is not fully understood, but it is thought to involve the inhibition of tubulin polymerization. This leads to the disruption of microtubule formation, which is essential for cell division and proliferation. Additionally, N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has been shown to induce apoptosis in cancer cells, which may contribute to its antiproliferative effects.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has been shown to have a range of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, as well as antiproliferative effects on cancer cells. Additionally, N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has been shown to have antifungal and antibacterial properties, making it a potential candidate for use in the treatment of infectious diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea in laboratory experiments is its well-established synthesis method and availability. Additionally, N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has been shown to have a range of biochemical and physiological effects, making it a versatile compound for use in a variety of experiments. However, one limitation of using N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are a number of potential future directions for research involving N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea. One area of interest is the development of N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea derivatives with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea and its potential applications in the treatment of cancer and other diseases. Finally, there is a need for more research on the safety and toxicity of N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea, particularly in the context of its potential use as a therapeutic agent.
Synthesemethoden
The synthesis of N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea involves the reaction of 4-ethoxyaniline with 3,4,5-trimethoxybenzoyl isocyanate. The resulting product is then purified through a series of recrystallization steps to obtain pure N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea. This synthesis method has been well-established in the literature and has been used to produce high-quality N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea for use in scientific research.
Wissenschaftliche Forschungsanwendungen
N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has been studied for a variety of scientific research applications, particularly in the field of cancer research. It has been shown to have antiproliferative effects on a range of cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for use in the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
1-(4-ethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-5-25-14-8-6-12(7-9-14)19-18(21)20-13-10-15(22-2)17(24-4)16(11-13)23-3/h6-11H,5H2,1-4H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUHEEVCFKGYFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5803110.png)


![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B5803133.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-4-quinolinylacetamide](/img/structure/B5803148.png)





![5-ethyl-3-[2-oxo-2-(2-thienyl)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5803195.png)
![methyl 2-[({[2-(methylthio)phenyl]amino}carbonyl)amino]benzoate](/img/structure/B5803198.png)
